2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone
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Overview
Description
2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone is a synthetic organic compound with the molecular formula C11H19ClN2O. It is characterized by the presence of a chloro group, a pyrrolidine ring, and a cyclopropylmethylamino group. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
The synthesis of 2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone involves several steps. One common method includes the reaction of 2-chloroacetyl chloride with 2-(((cyclopropylmethyl)amino)methyl)pyrrolidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Chloro-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone can be compared with similar compounds such as:
- 2-Chloro-1-(2-(methylamino)methyl)pyrrolidin-1-yl)ethanone
- 2-Chloro-1-(2-(ethylamino)methyl)pyrrolidin-1-yl)ethanone
- 2-Chloro-1-(2-(propylamino)methyl)pyrrolidin-1-yl)ethanone
These compounds share similar structural features but differ in the substituents attached to the pyrrolidine ring. The uniqueness of this compound lies in its specific cyclopropylmethylamino group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H19ClN2O |
---|---|
Molecular Weight |
230.73 g/mol |
IUPAC Name |
2-chloro-1-[2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C11H19ClN2O/c12-6-11(15)14-5-1-2-10(14)8-13-7-9-3-4-9/h9-10,13H,1-8H2 |
InChI Key |
JMVODTNAEFYMPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)CCl)CNCC2CC2 |
Origin of Product |
United States |
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